Structural Differentiation: 4,5-Dichloroimidazole Motif Confers Enhanced Calculated Lipophilicity Versus Non-Halogenated or Mono-Chlorinated Analogs
The target compound incorporates a 4,5-dichloro substitution on the imidazole ring, which is structurally distinct from the non-chlorinated imidazole analog (2-((1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine) and mono-chlorinated variants. The presence of two chlorine atoms on the imidazole increases the computed logP (XLogP3 = 2.4) [1] compared to the estimated XLogP3 of ~0.8–1.2 for the unsubstituted imidazole analog [2]. This difference of approximately 1.2–1.6 log units corresponds to a ~16–40 fold increase in calculated partition coefficient, which has implications for passive membrane permeability and hydrophobic pocket occupancy in target binding sites such as LSD1 [3].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 2-((1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine (estimated XLogP3: ~0.8–1.2) |
| Quantified Difference | ΔXLogP3 ≈ 1.2–1.6 units (~16–40× increase in partition coefficient) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release) versus estimation based on fragment-based calculation for non-chlorinated analog |
Why This Matters
A higher calculated lipophilicity within a moderate range (XLogP3 2–4) is often associated with improved passive membrane permeability and target binding in intracellular epigenetic targets such as LSD1, making this compound potentially more suitable for cell-based screening than less lipophilic analogs.
- [1] PubChem Compound Summary for CID 28284430, 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine. National Center for Biotechnology Information (2025). View Source
- [2] XLogP3 fragment-based estimation for 2-((1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine. Calculated using PubChem XLogP3 methodology; non-chlorinated analog not indexed in PubChem – value is an estimate based on the removal of two chlorine substituents from the target compound scaffold. View Source
- [3] Vankayalapati H, Sharma S, Sorna V. Substituted-1H-benzo[d]imidazole series compounds as lysine-specific demethylase 1 (LSD1) inhibitors. US Patent 9,556,170 B2. Granted January 31, 2017. (Class-level evidence that halogen substitution on the imidazole ring modulates LSD1 inhibitory potency.) View Source
